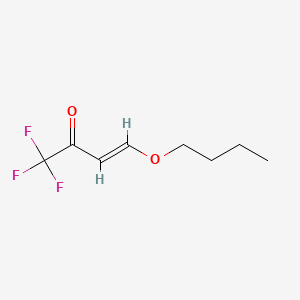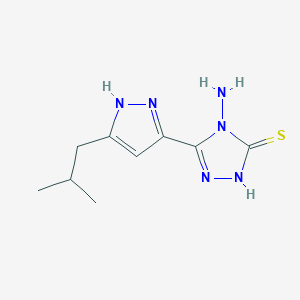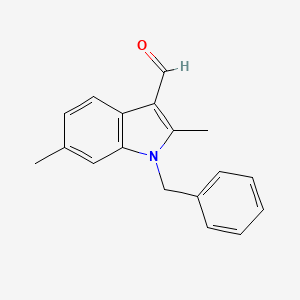
1-benzyl-2,6-dimethyl-1H-indole-3-carbaldehyde
Übersicht
Beschreibung
1-Benzyl-2,6-dimethyl-1H-indole-3-carbaldehyde, also known as BDMICA, is an important organic chemical compound used in a variety of scientific research applications. It is a white crystalline solid with a molecular weight of 218.33 g/mol and a melting point of 83-86°C. BDMICA is a versatile compound that can be used in a variety of scientific research applications, including synthesis, biological and physiological research, and more.
Wissenschaftliche Forschungsanwendungen
Catalyst Synthesis and Application
1-Benzyl-2,6-dimethyl-1H-indole-3-carbaldehyde has been utilized in the synthesis of palladacycles, which are compounds featuring palladium. These palladacycles have been found efficient as catalysts for Suzuki–Miyaura coupling, a significant reaction in organic chemistry, and for the allylation of aldehydes. The catalysts follow a homogeneous pathway and are characterized using various spectroscopic techniques (Singh, Saleem, Pal, & Singh, 2017).
Synthesis of Novel Heterocyclic Compounds
This chemical is involved in the creation of novel heterocyclic compounds. For instance, it has been used in the synthesis of 3-benzyl-2,6-bis-(1H-indol-3-yl)-piperidin-4-one, demonstrating antimicrobial activity against various microbes. This showcases its potential in developing new therapeutic agents (Mubarak, 2017).
Synthesis of Indoles and Carbazoless
The compound also plays a role in the multi-functionalized synthesis of indole-3-substituted-2-benzimidazoles, which have shown efficacy as anti-cancer agents. This highlights its significance in medicinal chemistry and potential for developing new anticancer drugs (Anwar et al., 2023).
Zukünftige Richtungen
1H-Indole-3-carbaldehyde and its derivatives, including 1-benzyl-2,6-dimethyl-1H-indole-3-carbaldehyde, have been highlighted for their recent applications in inherently sustainable multicomponent reactions . The field awaits further exploitation in the assembly of pharmaceutically interesting scaffolds .
Wirkmechanismus
Target of Action
1-Benzyl-2,6-dimethyl-1H-indole-3-carbaldehyde is a derivative of indole, a significant heterocyclic system in natural products and drugs . Indole derivatives have been found to be biologically active compounds for the treatment of various disorders, including cancer cells and microbes . They are known to bind with high affinity to multiple receptors , making them useful in developing new therapeutic derivatives .
Mode of Action
The compound interacts with its targets through various mechanisms. For instance, it has been used as a reactant in the preparation of inhibitors of the C-terminal domain of RNA polymerase II . It also participates in Nazarov type electrocyclization and in the preparation of inhibitors of Bcl-2 family of proteins . Furthermore, it is involved in Mannich type coupling with aldehydes and secondary amines .
Biochemical Pathways
The biochemical pathways affected by this compound are diverse, given the wide range of biological activities associated with indole derivatives . These activities include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Pharmacokinetics
The bioavailability of indole derivatives is generally influenced by their chemical structure and the presence of functional groups that can interact with biological membranes and transport proteins .
Result of Action
The molecular and cellular effects of this compound’s action depend on the specific targets and pathways it interacts with. Given its use in the preparation of various inhibitors , it can be inferred that the compound may contribute to the inhibition of certain proteins or enzymes, leading to therapeutic effects.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s reactivity may be affected by the presence of other substances in the reaction environment . Additionally, factors such as temperature and pH could potentially influence the compound’s stability and activity .
Biochemische Analyse
Biochemical Properties
They are known to play a significant role in biochemical reactions, particularly in the treatment of cancer cells, microbes, and various types of disorders .
Cellular Effects
Indole derivatives are known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Indole derivatives are known to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Eigenschaften
IUPAC Name |
1-benzyl-2,6-dimethylindole-3-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO/c1-13-8-9-16-17(12-20)14(2)19(18(16)10-13)11-15-6-4-3-5-7-15/h3-10,12H,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRXSFENRMIPCDT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=C(N2CC3=CC=CC=C3)C)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301202686 | |
| Record name | 2,6-Dimethyl-1-(phenylmethyl)-1H-indole-3-carboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301202686 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1134334-42-1 | |
| Record name | 2,6-Dimethyl-1-(phenylmethyl)-1H-indole-3-carboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1134334-42-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,6-Dimethyl-1-(phenylmethyl)-1H-indole-3-carboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301202686 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


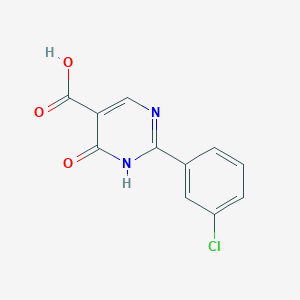

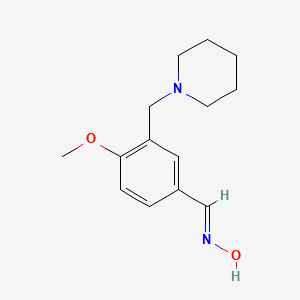
![2-[5-(3-aminophenyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B3033615.png)

![4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-[(ethylcarbamoyl)amino]benzamide](/img/structure/B3033619.png)
![4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(pyridin-3-yl)benzamide](/img/structure/B3033620.png)
![7-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B3033622.png)
![1-(4-Chlorophenyl)-4-{3-[5-(trifluoromethyl)pyridin-2-yl]benzoyl}piperazine](/img/structure/B3033623.png)
![7-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B3033624.png)
![(E)-({4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]phenyl}methylidene)[(2,6-dichlorophenyl)methoxy]amine](/img/structure/B3033625.png)

